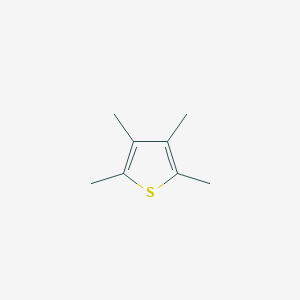

2,3,4,5-Tetramethylthiophene

Beschreibung

Eigenschaften

IUPAC Name |

2,3,4,5-tetramethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12S/c1-5-6(2)8(4)9-7(5)3/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYULAUPEFMQEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162870 | |

| Record name | Thiophene, tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14503-51-6 | |

| Record name | Tetramethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14503-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014503516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4,5-Tetramethylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Scaffold and the Significance of 2,3,4,5-Tetramethylthiophene

The thiophene nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a valuable pharmacophore in the design of novel therapeutic agents.[1] Fully substituted thiophenes, such as 2,3,4,5-tetramethylthiophene, offer a rigid and well-defined three-dimensional structure that can be exploited for precise interactions with biological targets. The methyl groups can influence the molecule's lipophilicity, metabolic stability, and binding orientation within a receptor pocket. This guide provides a comprehensive overview of the synthesis and characterization of 2,3,4,5-tetramethylthiophene, offering field-proven insights for its application in drug discovery and organometallic chemistry.

Synthesis of 2,3,4,5-Tetramethylthiophene: A Paal-Knorr Approach

The most direct and efficient method for the synthesis of 2,3,4,5-tetramethylthiophene is the Paal-Knorr thiophene synthesis. This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[3] For the synthesis of our target molecule, the readily available 3,4-dimethyl-2,5-hexanedione serves as the ideal starting material.

Reaction Scheme:

Caption: Paal-Knorr synthesis of 2,3,4,5-tetramethylthiophene.

Mechanistic Rationale:

The Paal-Knorr thiophene synthesis proceeds through the conversion of the carbonyl groups of the 1,4-dione into thiocarbonyls, followed by an intramolecular cyclization and subsequent dehydration. Both phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are effective for this thionation step.[4] Lawesson's reagent is often preferred for its milder reaction conditions and better solubility in organic solvents.[5]

The mechanism involves the initial reaction of the dione with the sulfurizing agent to form a thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion to yield the thioketone. This process occurs at both carbonyl centers. The resulting 1,4-dithiocarbonyl compound is then proposed to undergo enethiolization, followed by a nucleophilic attack of one sulfur atom onto the other thiocarbonyl carbon, leading to the formation of a five-membered ring. The final step is the elimination of a molecule of hydrogen sulfide to afford the aromatic thiophene ring.

Experimental Protocol:

This protocol is adapted from analogous Paal-Knorr thiophene syntheses.[3]

Materials:

-

3,4-Dimethyl-2,5-hexanedione

-

Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)

-

Anhydrous Toluene or Xylene

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethyl-2,5-hexanedione (1 equivalent) in anhydrous toluene.

-

Addition of Thionating Agent: Add Lawesson's Reagent (0.5 equivalents) or phosphorus pentasulfide (0.4 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 2,3,4,5-tetramethylthiophene as a colorless to pale yellow oil.

| Parameter | Value | Reference |

| Starting Material | 3,4-Dimethyl-2,5-hexanedione | N/A |

| Thionating Agent | Lawesson's Reagent or P₄S₁₀ | [4] |

| Solvent | Toluene or Xylene | [3] |

| Temperature | Reflux (110-140 °C) | [3] |

| Reaction Time | 2-4 hours | [3] |

| Purification | Column Chromatography | [6] |

Characterization of 2,3,4,5-Tetramethylthiophene

A thorough characterization is essential to confirm the identity and purity of the synthesized 2,3,4,5-tetramethylthiophene. The following spectroscopic techniques are pivotal for this purpose.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of 2,3,4,5-tetramethylthiophene, the ¹H NMR spectrum is expected to be simple.

-

Expected Chemical Shifts: The protons of the four methyl groups are in two chemically equivalent environments. The methyl groups at the C2 and C5 positions (α-positions) will have a slightly different chemical shift compared to the methyl groups at the C3 and C4 positions (β-positions).

-

α-Methyl Protons (C2-CH₃, C5-CH₃): Expected to appear as a singlet in the range of δ 2.2-2.5 ppm.

-

β-Methyl Protons (C3-CH₃, C4-CH₃): Expected to appear as a singlet in the range of δ 2.0-2.3 ppm.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will also reflect the symmetry of the molecule.

-

Expected Chemical Shifts:

-

α-Carbons (C2, C5): These carbons are directly attached to the sulfur atom and are expected to resonate in the region of δ 130-140 ppm.

-

β-Carbons (C3, C4): These carbons are expected to resonate slightly upfield from the α-carbons, in the region of δ 125-135 ppm.

-

Methyl Carbons: The carbons of the methyl groups will appear in the upfield region of the spectrum, typically between δ 10-20 ppm. The α-methyl carbons may have a slightly different chemical shift compared to the β-methyl carbons.

-

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H (α-CH₃) | 2.2 - 2.5 |

| ¹H (β-CH₃) | 2.0 - 2.3 |

| ¹³C (α-C) | 130 - 140 |

| ¹³C (β-C) | 125 - 135 |

| ¹³C (α-CH₃) | 12 - 18 |

| ¹³C (β-CH₃) | 10 - 15 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

-

Molecular Ion Peak (M⁺): The molecular formula of 2,3,4,5-tetramethylthiophene is C₈H₁₂S. The expected molecular weight is approximately 140.25 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 140.

-

Isotope Peaks: The presence of a sulfur atom will result in a characteristic M+2 peak with an intensity of about 4.4% relative to the M⁺ peak, due to the natural abundance of the ³⁴S isotope.

-

Fragmentation Pattern: Common fragmentation pathways for alkyl-substituted aromatic compounds involve the loss of a methyl group (M-15) leading to a stable thiophenium ion. Further fragmentation may occur through the loss of other small molecules.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Expected Absorption Bands:

-

C-H stretching (methyl groups): Strong absorptions in the range of 2950-2850 cm⁻¹.

-

C=C stretching (thiophene ring): Medium to weak absorptions around 1500-1600 cm⁻¹.

-

C-S stretching: This bond vibration can be difficult to assign definitively but may appear in the fingerprint region.

-

C-H bending (methyl groups): Absorptions around 1450 cm⁻¹ and 1375 cm⁻¹.

-

Applications in Drug Development and Organometallic Chemistry

The rigid, substituted thiophene core of 2,3,4,5-tetramethylthiophene makes it an attractive scaffold for the design of novel bioactive molecules.

As a Pharmacophore in Drug Discovery

The thiophene ring is a well-established pharmacophore with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[7] The tetra-substitution pattern of 2,3,4,5-tetramethylthiophene provides a platform for creating derivatives with specific three-dimensional arrangements of functional groups, which can be optimized for high-affinity binding to biological targets. Recent studies on other tetra-substituted thiophene derivatives have shown promise as selective inhibitors of enzymes such as PI3Kα, suggesting that 2,3,4,5-tetramethylthiophene could serve as a valuable starting point for the development of new kinase inhibitors.

As a Ligand in Organometallic Chemistry

The sulfur atom in the thiophene ring can act as a soft donor ligand for transition metals.[8] The methyl groups on the thiophene ring in 2,3,4,5-tetramethylthiophene can influence the electronic properties and steric bulk of the ligand, thereby tuning the catalytic activity and stability of the resulting metal complexes.[9] These complexes have potential applications in various catalytic transformations.

Caption: Potential applications of 2,3,4,5-tetramethylthiophene.

Conclusion

This technical guide has outlined a robust and reliable pathway for the synthesis and comprehensive characterization of 2,3,4,5-tetramethylthiophene. The Paal-Knorr synthesis provides an efficient route to this valuable compound, and its structural features can be unequivocally confirmed through a combination of NMR, mass spectrometry, and IR spectroscopy. The fully substituted and rigid nature of the 2,3,4,5-tetramethylthiophene scaffold presents exciting opportunities for its exploration in drug discovery as a novel pharmacophore and in organometallic chemistry as a tunable ligand. This guide serves as a foundational resource for researchers seeking to leverage the unique properties of this versatile molecule in their scientific endeavors.

References

- Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole

-

2,3,4,5-Tetrakis(3',4'-dihydroxylphenyl)thiophene: a new matrix for the selective analysis of low molecular weight amines and direct determination of creatinine in urine by MALDI-TOF MS. Anal Chem. 2012 Dec 4;84(23):10291-7. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Med Chem. 2023 Oct 16;14(11):2131-2156. [Link]

-

The Structure and Characterization of 3,4,5-Triiodo-2-Methylthiophene: An Unexpected Iodination Product of 2-Methylthiophene. J Chem Crystallogr. 2019 Sep;49(3):206-212. [Link]

-

Lawesson's Reagent. Organic Chemistry Portal. [Link]

- Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Chem Rev. 2007 Nov;107(11):5210-78. (URL not available)

-

Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Heliyon. 2022 Dec; 8(12): e12048. [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. 2021 Nov 17;26(22):6937. [Link]

-

Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Chemistry Central Journal. 2013; 7: 57. [Link]

- Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5-bis (tert-nonyldithio)-1,3,4-thiadiazole.

- The Infrared Absorption Spectra of Thiophene Deriv

- Thiophene: the molecule of diverse medicinal importance. (URL not available)

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. 2016; 8(5): 06-14. [Link]

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. 2023; 3(10): 112-120. (URL not available)

-

2,3,4,5-Tetramethylthiophene. Georganics. [Link]

- Modification of organic compounds with Lawesson's reagent. Russian Chemical Reviews. 2002; 71(7): 587-612. (URL not available)

-

Transition metal thiolate complex. Wikipedia. [Link]

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. J. Labelled Comp. Radiopharm. 2021; 64(1): 1-7. [Link]

- STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.

-

Thiophene formation - Lawesson's reagent. ChemTube3D. [Link]

-

FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. ResearchGate. [Link]

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review. Mini Rev Med Chem. 2023;23(15):1514-1534. [Link]

- Supplementary Inform

- Transition metal thioether complex. Grokipedia. (URL not available)

-

Transition metal derivatives of 3-4-diphenyl-5-mercapto-l,2,4-triazole. Proceedings of the Indian Academy of Sciences - Chemical Sciences. 1988; 100(2-3): 125-130. [Link]

-

Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. [Link]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. [Link]

- Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. Rapid Commun Mass Spectrom. 2011; 25(16): 2283–2292. (URL not available)

-

Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxid Redox Signal. 2016; 25(9): 513–532. [Link]

-

The upfield part of the 1 H NMR spectrum of THF (1a) (a) and THF-2-13 C (1b) (b). ResearchGate. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cognizancejournal.com [cognizancejournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Transition metal thiolate complex - Wikipedia [en.wikipedia.org]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

From its serendipitous discovery as a troublesome impurity in benzene to its current status as a privileged scaffold in medicinal chemistry and a cornerstone of organic electronics, the thiophene ring has traversed a remarkable journey. This technical guide provides an in-depth exploration of the discovery and historical development of substituted thiophenes. We will delve into the foundational synthetic methodologies that unlocked the chemical diversity of this versatile heterocycle, examining the mechanistic underpinnings and strategic advantages of each approach. Furthermore, this guide will trace the evolution of thiophene's applications, from its initial role as a bioisosteric replacement for benzene in drug design to its contemporary use in high-performance organic materials. Through detailed protocols, mechanistic diagrams, and a chronological narrative, this document aims to provide researchers and professionals with a comprehensive understanding of the rich history and enduring relevance of substituted thiophenes.

The Dawn of a New Heterocycle: Viktor Meyer and the Indophenin Test

The story of thiophene begins not with a targeted synthesis, but with a classic chemical observation. In 1882, the German chemist Viktor Meyer was performing a routine lecture demonstration of the "indophenin test" to show the presence of benzene.[1][2] The test involved mixing the sample with isatin and concentrated sulfuric acid, which with crude benzene, produced a deep blue dye.[1][3] To his surprise, when he used a highly purified sample of benzene, the characteristic blue color failed to appear.[4] This led Meyer to a crucial deduction: the color reaction was not due to benzene itself, but an unknown contaminant.[1][4]

Through meticulous fractional distillation of coal tar benzene, Meyer successfully isolated this sulfur-containing compound.[3][5] He named it "thiophene," a combination of the Greek words theion (sulfur) and phaino (to show or appear), reflecting its discovery through a color reaction.[4] This discovery not only introduced a new class of heterocyclic compounds but also underscored the critical importance of sample purity in chemical research. The very next year, in 1883, Meyer reported the first synthesis of thiophene from acetylene and sulfur, firmly establishing its structure and reactivity.[4]

Experimental Protocol: The Indophenin Test

This simple colorimetric test remains a classic method for the qualitative detection of thiophene and its derivatives.

-

Sample Preparation: Place a small amount (approx. 1 mL) of the hydrocarbon sample to be tested (e.g., commercial-grade benzene) into a clean, dry test tube.

-

Reagent Addition: Add a single crystal of isatin to the sample.

-

Acidification: Carefully add a few drops of concentrated sulfuric acid down the side of the test tube.

-

Observation: Gently agitate the mixture. The formation of a deep blue or greenish-blue color indicates the presence of thiophene.

The Classical Era: Forging the Thiophene Ring

The discovery of thiophene spurred immediate interest in the synthesis of its substituted derivatives. The late 19th and 20th centuries saw the development of several robust methods for constructing the thiophene ring from acyclic precursors. These "name reactions" remain fundamental to heterocyclic chemistry and are still utilized today.

The Paal-Knorr Thiophene Synthesis (1884)

Developed independently by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a versatile and straightforward method for preparing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[6][7][8] For thiophene synthesis, a 1,4-diketone is heated with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[9][10]

Causality and Mechanism: The reaction proceeds through the conversion of the carbonyl groups to thiocarbonyls, followed by enolization (or thioenolization) and subsequent intramolecular cyclization. The driving force for the final dehydration/desulfurization step is the formation of the stable aromatic thiophene ring.[3] While effective, a common experimental challenge is the concurrent formation of furan byproducts due to the dehydrating nature of P₄S₁₀.[3][11]

Caption: Paal-Knorr Thiophene Synthesis Workflow.

This protocol is adapted from established procedures and should be performed with appropriate safety precautions in a fume hood due to the evolution of toxic hydrogen sulfide gas.

-

Apparatus Setup: A 250 mL round-bottom flask is equipped with a reflux condenser. The top of the condenser is fitted with a gas outlet tube leading to a gas trap containing a solution of sodium hypochlorite to scrub the hydrogen sulfide produced.

-

Reactant Charging: To the flask, add 2,5-hexanedione (0.1 mol, 11.4 g) and phosphorus pentasulfide (0.05 mol, 11.1 g).

-

Reaction: The mixture is heated gently in an oil bath. The reaction is exothermic and may become vigorous. Maintain heating to sustain a gentle reflux for approximately 1 hour.

-

Workup: After cooling to room temperature, the reaction mixture is carefully poured onto 100 g of crushed ice. The product is then extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with 10% sodium hydroxide solution (50 mL) and then with water (50 mL), and dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield 2,5-dimethylthiophene.

The Gewald Aminothiophene Synthesis (1966)

Reported by Karl Gewald in 1966, this multicomponent reaction is arguably the most important method for the synthesis of 2-aminothiophenes, which are crucial building blocks in medicinal chemistry.[3] The reaction involves the condensation of a ketone (or aldehyde) having an α-methylene group, an activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst (typically a secondary or tertiary amine like morpholine or diethylamine).[3][9]

Causality and Mechanism: The elegance of the Gewald synthesis lies in its convergent nature. The reaction begins with a Knoevenagel condensation between the ketone and the activated nitrile to form an α,β-unsaturated nitrile.[3] Elemental sulfur then adds to the α-position of the unsaturated intermediate, followed by intramolecular cyclization where the newly formed thiolate attacks the cyano group. Tautomerization of the resulting imine yields the stable 2-aminothiophene.[3] The choice of base is critical; it must be strong enough to promote the initial condensation but not so strong as to cause side reactions.

Caption: Gewald Aminothiophene Synthesis Workflow.

The Fiesselmann Thiophene Synthesis (c. 1950s)

Developed by Hans Fiesselmann, this synthesis provides a route to 3-hydroxy-2-thiophenecarboxylates.[12] It involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base.[3][9]

Causality and Mechanism: The reaction proceeds via a base-catalyzed conjugate addition of the thioglycolate to the acetylenic ester.[3] A second conjugate addition can occur, followed by an intramolecular Dieckmann condensation to form a cyclic intermediate.[3] Elimination of a thioglycolate molecule and subsequent tautomerization, driven by the formation of the aromatic ring, yields the 3-hydroxythiophene product.[3] This method is particularly valuable for creating thiophenes with specific substitution patterns that are not easily accessible through other classical routes.

The Hinsberg Synthesis (1910)

The Hinsberg synthesis, reported by Oscar Hinsberg, is a method for preparing thiophene dicarboxylic acids or their esters. It involves the condensation of a 1,2-dicarbonyl compound (like benzil) with diethyl thiodiacetate in the presence of a strong base, such as sodium ethoxide.[3]

Causality and Mechanism: The mechanism is a type of Stobbe condensation.[3] The base abstracts a proton from the diethyl thiodiacetate, and the resulting carbanion attacks one of the carbonyl groups of the 1,2-dicarbonyl compound. This is followed by an intramolecular cyclization (lactone formation) and subsequent base-induced elimination and rearrangement to form the thiophene ring. The reaction is typically worked up with hydrolysis to yield the diacid.

The Thiophene Scaffold in Modern Science

The development of these classical syntheses laid the groundwork for the explosion of thiophene chemistry in the latter half of the 20th century and into the 21st. The unique electronic properties and structural similarity to benzene have made substituted thiophenes indispensable in both medicinal chemistry and materials science.

A Privileged Structure in Medicinal Chemistry

The thiophene ring is considered a "privileged scaffold" in drug discovery. Its size and aromaticity make it an excellent bioisostere for the benzene ring.[4] Replacing a phenyl group with a thienyl group can often maintain or improve biological activity while favorably modulating physicochemical properties such as solubility, metabolism, and protein binding.

| Drug | Therapeutic Class | Role of the Thiophene Ring |

| Clopidogrel | Antiplatelet | The thienopyridine core is essential for its antagonist activity at the P2Y₁₂ receptor. |

| Ticagrelor | Antiplatelet | A non-thienopyridine, but contains a thiophene ring contributing to its binding profile. |

| Olanzapine | Antipsychotic | The thienobenzodiazepine structure is key to its activity at dopamine and serotonin receptors. |

| Duloxetine | Antidepressant | A naphthyl-substituted thiophene, acting as a serotonin-norepinephrine reuptake inhibitor. |

| Raltitrexed | Anticancer | A thymidylate synthase inhibitor where the thiophene ring mimics the pyrimidine ring of the natural substrate. |

Table 1: Prominent Thiophene-Containing Pharmaceuticals.

The evolution of antiplatelet therapy from the prodrug clopidogrel to the direct-acting ticagrelor highlights the nuanced role of the thiophene scaffold and overall molecular design.

| Parameter | Clopidogrel | Ticagrelor |

| Time to Cₘₐₓ (Active Metabolite) | ~2.0 hours[12] | ~2.0-4.0 hours[12] |

| Metabolism | Prodrug, requires two-step CYP450 oxidation | Active drug, metabolized by CYP3A4 to an active metabolite[13] |

| Receptor Binding | Irreversible | Reversible[13] |

| Half-life | ~6 hours (active metabolite)[4] | ~7-9 hours[13] |

| Bioavailability | Low and variable | ~36%[13] |

Table 2: Comparative Pharmacokinetic Profiles of Two Thiophene-Containing Antiplatelet Agents. [4][12][13]

Building Blocks for Organic Electronics

The sulfur atom in the thiophene ring provides readily available electrons to the π-conjugated system, which facilitates charge transport. This property has made substituted thiophenes, particularly in their polymerized form (polythiophenes), central to the field of organic electronics.[1]

Polythiophenes: These polymers are formed by linking thiophene units through their 2- and 5-positions.[1] While pristine polythiophene is poorly soluble, the introduction of alkyl chains at the 3-position, as in poly(3-hexylthiophene) or P3HT, dramatically improves processability.[14] Upon doping (partial oxidation), polythiophenes become electrically conductive.[1]

-

Poly(3,4-ethylenedioxythiophene) (PEDOT): This derivative is one of the most successful conductive polymers. Often used as a dispersion with polystyrene sulfonate (PSS), PEDOT:PSS forms transparent, conductive films used as hole transport layers in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as antistatic coatings.

| Material | Typical Electrical Conductivity (S/cm) | Key Application |

| Pristine P3HT | ~10⁻⁷[15] | Inactive Layer |

| Doped P3HT | Up to 160 S/cm[11][15] | Organic Field-Effect Transistors (OFETs) |

| PEDOT:PSS | 1 - 1000 | Transparent Electrodes, Hole Transport Layers |

Table 3: Electrical Properties of Key Thiophene-Based Polymers. [11][15]

The Modern Era: Precision and Efficiency with Cross-Coupling

While the classical syntheses are excellent for building the thiophene core, the modern era of thiophene chemistry is dominated by transition-metal-catalyzed cross-coupling reactions. These methods allow for the precise and efficient functionalization of pre-formed thiophene rings, providing access to a vast chemical space that was previously unimaginable.

Reactions like the Suzuki-Miyaura coupling (using boronic acids), Stille coupling (using organostannanes), and Buchwald-Hartwig amination have become standard tools for creating complex substituted thiophenes.[16][17] These reactions offer high yields, excellent functional group tolerance, and predictable regioselectivity, which are critical for multi-step syntheses in drug discovery and materials science.

Caption: General Scheme for Palladium-Catalyzed Cross-Coupling.

Experimental Protocol: General Procedure for Stille Cross-Coupling

This general protocol illustrates the key steps and should be adapted based on the specific substrates and catalyst system.

-

Inert Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen), add the brominated thiophene (1.0 equiv.), the organostannane reagent (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., anhydrous toluene or DMF) to a flame-dried flask.

-

Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Wash the solution with aqueous potassium fluoride to remove tin byproducts, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

The journey of the substituted thiophene, from an accidental discovery to a molecule of immense scientific and commercial importance, is a testament to the power of chemical synthesis. The classical methods of Paal-Knorr, Gewald, Fiesselmann, and Hinsberg provided the foundational tools to explore the chemistry of this heterocycle, enabling the initial forays into its use in medicine and materials. The advent of modern cross-coupling techniques has since transformed the field, allowing for the creation of highly complex and precisely functionalized thiophene-based molecules. For today's researchers, a deep understanding of this rich history—from the causal logic of the classical syntheses to the strategic efficiency of modern methods—is essential for continuing to innovate and unlock the full potential of this enduring and versatile scaffold.

References

-

Mishra, R., Kumar, N., & Sachan, N. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Available online: [Link]]

-

Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [DOI: ]

-

Wikipedia contributors. (2024). Thiophene. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

- Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). [DOI: 10.4172/J Med.Orgnichem.9.4.003]

-

Chaudhary, A., Jha, K. K., & Kumar, S. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 03-10. [Available online: [Link]]

-

Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [DOI: ]

-

Li, X., et al. (2021). Pharmacodynamics and pharmacokinetics of ticagrelor vs. clopidogrel in patients with acute coronary syndromes and chronic kidney disease. Frontiers in Pharmacology, 12, 749622. [DOI: ]

-

Gholami, M., et al. (2021). Enhanced Thermoelectric Properties of Poly(3-hexylthiophene) through the Incorporation of Aligned Carbon Nanotube Forest and Chemical Treatments. ACS Omega, 6(3), 2348–2357. [DOI: ]

-

Royal Society of Chemistry. (2022). Thiophene Synthesis. In Greener Organic Transformations. [Link]

-

Singh, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [DOI: ]

-

Gabriele, B., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15687-15724. [DOI: ]

-

Bouzour, N., et al. (2016). ELECTRICAL PROPERTIES OF P3HT (POLY [3-HEXYLTHIOPHENE])/n-TYPE CRYSTALLINE SILICON (n-c-Si) SOLAR CELLS. International Journal of High Speed Electronics and Systems, 25(01n02), 1650004. [DOI: ]

-

Nguyen, T. L. H. (2021). Recent Achievement in the Synthesis of Thiophenes. Current Organic Synthesis, 18(1), 2-25. [DOI: ]

-

Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 3(10), 100-107. [DOI: ]

-

Giorgi, M. A., et al. (2011). Beyond efficacy: pharmacokinetic differences between clopidogrel, prasugrel and ticagrelor. Expert Opinion on Pharmacotherapy, 12(8), 1285-1295. [DOI: ]

-

Iuppa, G., et al. (2023). Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics. Materials Horizons, 10(11), 4501-4522. [DOI: ]

-

Wiley-VCH. (2016). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Stille and Related Cross-Coupling Reactions. [Link]]

-

Liu, L., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic Chemistry Frontiers, 10(5), 1261-1268. [DOI: ]

-

YouTube. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. [Link]

-

National Center for Biotechnology Information. (2021). Enhanced Thermoelectric Properties of Poly(3-hexylthiophene) through the Incorporation of Aligned Carbon Nanotube Forest and Chemical Treatments. ACS Omega. [Link]

-

Dr.Oracle. (2025). What is the pharmacokinetic profile of Ticagrelor (antiplatelet medication)?. [Link]]

-

ResearchGate. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. [Link])

-

Encyclopedia.com. (n.d.). Knorr, Ludwig. [Link])

-

Grokipedia. (n.d.). Paal-Knorr synthesis. [Link])

-

Scribd. (n.d.). Synthesis of Furan and Thiophene. [Link])

-

ResearchGate. (n.d.). Comprehensive organic functional group transformations II. [Link])

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [DOI: ]

-

ResearchGate. (2025). Electrical conductivity and relaxation in poly(3-hexylthiophene). [Link])

-

ResearchGate. (2025). Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety. [Link])

-

Hassan, A. (n.d.). Synthesis of Furan and Thiophene. [Link]]

-

Wikisource. (2011). The New International Encyclopædia/Knorr, Ludwig. [Link]]

-

VJNeurology. (2025). Antiplatelet agents in patients with TIA and minor stroke: the shift from clopidogrel to ticagrelor. [Link])

-

Wikipedia contributors. (2023). Carl Paal. In Wikipedia, Die freie Enzyklopädie. [Link]]

-

Royal Society of Chemistry. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. [Link]]

-

Kidpaw. (n.d.). Ludwig Knorr Biography. [Link]]

-

YouTube. (2013, March 30). Ludwig Knorr. [Link]]

Sources

- 1. Thiophene synthesis [organic-chemistry.org]

- 2. impactfactor.org [impactfactor.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. grokipedia.com [grokipedia.com]

- 9. scribd.com [scribd.com]

- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pharmacodynamics and pharmacokinetics of ticagrelor vs. clopidogrel in patients with acute coronary syndromes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 15. Enhanced Thermoelectric Properties of Poly(3-hexylthiophene) through the Incorporation of Aligned Carbon Nanotube Forest and Chemical Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]

A Guide to the Theoretical and Computational Investigation of Tetramethylthiophene: From Molecular Structure to Reactivity

Introduction: Thiophene and its derivatives are cornerstone heterocyclic compounds, integral to advancements in materials science and medicinal chemistry.[1] Their unique electronic properties make them ideal building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and conductive polymers. In the pharmaceutical realm, the thiophene scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to engage in diverse biological interactions. The strategic placement of substituents, such as methyl groups in tetramethylthiophene, can profoundly alter the molecule's steric and electronic profile, fine-tuning its properties for specific applications.

This technical guide presents a comprehensive framework for the theoretical and computational characterization of tetramethylthiophene. For researchers, scientists, and drug development professionals, computational chemistry offers a powerful, cost-effective, and non-destructive lens to predict molecular properties, elucidate reaction mechanisms, and guide rational design before committing to extensive laboratory synthesis.[2] By leveraging established quantum chemical methodologies, primarily Density Functional Theory (DFT), we can build a detailed understanding of tetramethylthiophene's structure, spectroscopy, and reactivity, thereby accelerating its potential application in novel technologies and therapeutics. This document serves as a procedural blueprint, detailing the causality behind methodological choices and providing self-validating protocols for a thorough in-silico investigation.

Part 1: Elucidating Ground-State Geometry and Electronic Landscape

A molecule's three-dimensional structure and electron distribution are fundamental to its physical and chemical properties. The initial and most critical step in any computational study is to determine the most stable conformation (the global minimum on the potential energy surface) and to analyze its electronic characteristics.

Protocol for Geometry Optimization

The objective of geometry optimization is to find the arrangement of atoms that corresponds to the lowest possible energy. Density Functional Theory (DFT) is the workhorse for this task, offering a favorable balance between computational cost and accuracy for a wide range of molecular systems.[3]

Step-by-Step Methodology:

-

Initial Structure Creation: Construct the 3D structure of tetramethylthiophene (C₈H₁₂S) using molecular modeling software (e.g., Avogadro, GaussView).

-

Selection of Theoretical Level:

-

Functional: The B3LYP hybrid functional is a robust and widely used choice for organic molecules, demonstrating good performance for both structural and electronic properties of thiophene derivatives.[4][5]

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p) or the more flexible 6-311++G(d,p), is recommended. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding involving the sulfur atom, while diffuse functions (++) are important if studying anions or weak intermolecular interactions.[6]

-

-

Execution of Calculation: Submit the structure for a geometry optimization calculation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached where the net forces are effectively zero.

-

Verification of Minimum: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[4]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and electronic excitability.[1]

-

Low ΔE: A smaller energy gap suggests the molecule is more easily excitable, which is relevant for applications in organic electronics and can correlate with higher chemical reactivity.[1]

-

High ΔE: A larger energy gap implies greater kinetic stability.

The spatial distribution of these orbitals reveals which parts of the molecule are involved in electron donation and acceptance, providing insight into its reactivity with other species.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule.[3] It is calculated by placing a positive point charge at various locations around the molecule and calculating the electrostatic interaction energy.

-

Red Regions (Negative Potential): These areas are electron-rich, indicating lone pairs or π-systems, and are susceptible to electrophilic attack. For tetramethylthiophene, this region is expected to be concentrated around the sulfur atom and the π-system of the thiophene ring.

-

Blue Regions (Positive Potential): These areas are electron-poor, typically around hydrogen atoms, and are susceptible to nucleophilic attack.

The MEP map provides an intuitive guide to the molecule's reactive sites and intermolecular interaction patterns.[7]

Caption: A typical workflow for determining the optimized geometry and electronic properties of tetramethylthiophene using DFT.

Part 2: Predicting Spectroscopic Fingerprints

Computational spectroscopy allows for the prediction and interpretation of a molecule's interaction with electromagnetic radiation, providing a direct link between theoretical models and experimental data.[8]

Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy is an essential technique for molecular structure characterization.[6] The frequencies of molecular vibrations are determined by the masses of the atoms and the stiffness of the chemical bonds connecting them.

Computational Protocol:

-

Prerequisite: A fully optimized and frequency-verified molecular structure is required (from Part 1).

-

Calculation: The same DFT method (e.g., B3LYP/6-311++G(d,p)) used for optimization is employed to calculate the harmonic vibrational frequencies and their corresponding intensities (IR) and activities (Raman).

-

Scaling: Due to the harmonic approximation and inherent limitations in DFT functionals, calculated frequencies are often systematically higher than experimental values. It is standard practice to apply an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experiment.

-

Analysis: The output provides a list of vibrational modes, their frequencies, and intensities. This allows for the assignment of specific peaks in an experimental spectrum to specific molecular motions (e.g., C-H stretch, ring deformation).

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting these transitions.[2]

Computational Protocol:

-

Prerequisite: An optimized ground-state geometry is essential.

-

Calculation: Perform a TD-DFT calculation, typically using the same functional and basis set as the ground-state optimization. The calculation will determine the energies of the first several excited states.

-

Analysis: The output provides the excitation energies (which can be converted to wavelengths, λ_max), the oscillator strengths (f), which are proportional to the intensity of the absorption peak, and the nature of the transition (e.g., HOMO → LUMO).[4] This allows for the prediction of the molecule's absorption spectrum and provides a quantum mechanical description of its photophysical properties.

| Parameter | Computational Method | Typical Basis Set | Key Outputs |

| Optimized Geometry | DFT (e.g., B3LYP) | 6-311++G(d,p) | Bond lengths, bond angles, dihedral angles |

| Electronic Properties | DFT (e.g., B3LYP) | 6-311++G(d,p) | HOMO Energy, LUMO Energy, ΔE, MEP Surface |

| Vibrational Spectra | DFT (Frequency) | 6-311++G(d,p) | Vibrational Frequencies (cm⁻¹), IR Intensities |

| Electronic Spectra | TD-DFT | 6-311++G(d,p) | Excitation Wavelengths (nm), Oscillator Strengths |

| Table 1: Summary of core computational methods and their outputs for tetramethylthiophene analysis. |

Part 3: Assessing Reactivity and Interactions

Understanding how tetramethylthiophene interacts with other molecules is crucial for its application in drug design and materials science. Computational methods provide quantitative measures of reactivity and interaction energies.

Chemical Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

-

Ionization Potential (I) ≈ -E_HOMO

-

Electron Affinity (A) ≈ -E_LUMO

-

Chemical Hardness (η) = (I - A) / 2: Resistance to change in electron distribution.

-

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

These descriptors allow for a quantitative comparison of the reactivity of tetramethylthiophene against other thiophene derivatives or potential reactants.[1] Studies on similar molecules have shown that alkylation of the thiophene ring can lower the barrier height for certain addition reactions, suggesting that the methyl groups in tetramethylthiophene likely enhance its reactivity in specific pathways compared to unsubstituted thiophene.[9]

Caption: Relationship between electronic properties (FMO, MEP) and the prediction of chemical reactivity sites.

Intermolecular Interactions

In the condensed phase or within a biological binding pocket, non-covalent interactions dictate molecular organization and binding affinity. For aromatic systems like tetramethylthiophene, π-π stacking is a dominant interaction.

Proposed Protocol for Dimer Analysis:

-

Construct Dimers: Create various plausible dimer conformations of tetramethylthiophene (e.g., face-to-face stacked, T-shaped).

-

High-Level Calculation: To accurately capture weak dispersion forces, which are critical for stacking interactions, higher-level theoretical methods are necessary. A robust approach is to perform geometry optimization using a dispersion-corrected DFT functional (e.g., B3LYP-D3) or Møller-Plesset perturbation theory (MP2).

-

Calculate Interaction Energy: The interaction energy (E_int) is calculated by subtracting the energies of the individual monomers (E_A, E_B) from the energy of the dimer (E_AB):

-

E_int = E_AB - (E_A + E_B)

-

-

Basis Set Superposition Error (BSSE) Correction: This correction, typically using the counterpoise method, is essential to remove the artificial stabilization that occurs when the basis set of one monomer is used by the other in the dimer calculation, ensuring a more accurate interaction energy.

This analysis can reveal the preferred orientation and strength of self-association for tetramethylthiophene, which is vital for predicting crystal packing and material morphology.

Part 4: Advanced Protocol - Molecular Dynamics Simulations

While quantum mechanics excels at describing the electronic structure of a few molecules, Molecular Dynamics (MD) simulations are used to study the physical movement and conformational dynamics of atoms and molecules over time.[10] MD is indispensable for understanding how a molecule like tetramethylthiophene behaves in a realistic environment (e.g., in solution or bound to a protein).

Proposed MD Workflow:

-

Force Field Parameterization: An accurate force field is the cornerstone of a reliable MD simulation.[8] For a novel molecule like tetramethylthiophene, this involves deriving atomic charges (e.g., from MEP calculations in Part 1) and assigning parameters for bonds, angles, and dihedrals, often by fitting to quantum mechanical data.

-

System Setup: Place the parameterized tetramethylthiophene molecule in a simulation box filled with a chosen solvent (e.g., water) or with a target protein.

-

Equilibration: Run a series of short simulations to allow the system to relax to a stable temperature and pressure, removing any artifacts from the initial setup.

-

Production Run: Perform a long simulation (nanoseconds to microseconds) to sample the conformational space and dynamic behavior of the molecule.

-

Trajectory Analysis: Analyze the resulting trajectory to calculate properties such as radial distribution functions (to understand solvation structure), root-mean-square deviation (to assess conformational stability), and binding free energies (in drug-receptor systems).

MD simulations provide a dynamic picture that complements the static electronic structure information, offering critical insights for drug development and materials engineering.[11]

References

-

Ben Mlayah, A., et al. (2020). DFT/TD-DFT computational study of the tetrathiafulvalene-1,3-benzothiazole molecule to highlight its structural, electronic, vibrational and non-linear optical properties. Comptes Rendus. Chimie, 23(5), 329-342. [Link]

-

Chong, D. P. (n.d.). DFT computation of the electron spectra of thiophene. University of British Columbia, Department of Chemistry. [Link]

-

Upadhyaya, H. P. (2023). Theoretical Study on the Gas Phase Hydroxyl Radical Reaction with Tetrahydrothiophene, Tetrahydrofuran, Thiophene and Furan. ResearchGate. [Link]

-

Angelici, R. J. (n.d.). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. ResearchGate. [Link]

-

Boziki, A., et al. (2024). A Journey with THeSeuSS: Automated Python Tool for Modeling IR and Raman Vibrational Spectra of Molecules and Solids. arXiv. [Link]

-

Ramos, M. A. S., et al. (n.d.). DFT and GW Calculations of the Electronic Structure for Thiophenes on TiO2. SBPMat. [Link]

-

Lísal, M., et al. (n.d.). Molecular Modeling of Thiophene in the Vapor–Liquid Equilibrium. ResearchGate. [Link]

-

Al-Alshaikh, M. A., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. [Link]

-

Gueye, M. N., et al. (2017). Computational study of the chemical reactivity properties of bis (trimethyl tetrathiafulvalenyl) thiophene. SciSpace. [Link]

-

Humbert, C., et al. (2012). Density functional theory-based simulations of sum frequency generation spectra involving methyl stretching vibrations: effect of the molecular model on the deduced molecular orientation and comparison with an analytical approach. PubMed. [Link]

-

Al-Otaibi, J. S., et al. (2022). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. ResearchGate. [Link]

-

Boese, R., et al. (n.d.). Tetrahydrothiophene and Tetrahydrofuran, Computational and X-ray Studies in the Crystalline Phase. ResearchGate. [Link]

-

Meuwly, M. (2022). Computational Vibrational Spectroscopy. arXiv. [Link]

-

da Silva, A. F., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. [Link]

-

Ishiyama, T., & Morita, A. (2017). Computational Analysis of Vibrational Sum Frequency Generation Spectroscopy. PubMed. [Link]

-

Khan, I., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. [Link]

-

Wang, T. (2020). DFT primer (2) --- Electronic Structure. YouTube. [Link]

-

Al-Bishri, Z. M., et al. (n.d.). Mechanisms for the Reaction of Thiophene and Methylthiophene with Singlet and Triplet Molecular Oxygen. ResearchGate. [Link]

-

Mary, Y. S., et al. (n.d.). DFT and experimental (FT-IR and FT-Raman) investigation of vibrational spectroscopy and molecular docking studies of 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide. ResearchGate. [Link]

-

Al-Masoudi, N. A., et al. (2025). Synthesis and Molecular Modeling Studies of New Thiadiazole-Thiophene Compounds as Potent Antimicrobial Agents. PubMed. [Link]

-

Melchiorre, P. (n.d.). Theoretical study of the reactivity of furan- and thiophene-derived system in the aminocatalytic remote functionalization. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. DFT/TD-DFT computational study of the tetrathiafulvalene-1,3-benzothiazole molecule to highlight its structural, electronic, vibrational and non-linear optical properties [comptes-rendus.academie-sciences.fr]

- 5. Synthesis and Molecular Modeling Studies of New Thiadiazole-Thiophene Compounds as Potent Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. arxiv.org [arxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Computational Analysis of Vibrational Sum Frequency Generation Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic properties of fully substituted thiophene rings

The full substitution of thiophene rings is a powerful strategy for the rational design of organic materials with bespoke electronic properties. By understanding the causal relationships between substituent electronic nature and the resulting orbital energies, researchers can precisely engineer molecules for a vast array of applications, from organic electronics to medicinal chemistry. [1][12]The combination of electrochemical and spectroscopic characterization, underpinned by computational modeling, provides a robust framework for validating these designs. As synthetic methods for creating poly-substituted thiophenes become more advanced and efficient, the scope for creating novel, high-performance materials will continue to expand, pushing the boundaries of what is possible in drug development and materials science. [13][14]

References

-

Title: Thiophene - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: NIH National Library of Medicine URL: [Link]

-

Title: Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities Source: Taylor & Francis Online URL: [Link]

-

Title: Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces Source: MDPI URL: [Link]

-

Title: THIOPHENE AND ITS DERIVATIVES Source: iac.chem.iastate.edu URL: [Link]

-

Title: Safety evaluation of substituted thiophenes used as flavoring ingredients Source: ScienceDirect URL: [Link]

-

Title: Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes Source: ResearchGate URL: [Link]

-

Title: Inductive Effects of Alkyl Groups Source: Chemistry LibreTexts URL: [Link]

-

Title: Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes Source: ACS Publications URL: [Link]

-

Title: The Critical Role of Electron‐Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers Source: ResearchGate URL: [Link]

-

Title: New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis Source: NIH National Library of Medicine URL: [Link]

-

Title: The Critical Role of Electron-Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconduct Source: SciSpace URL: [Link]

-

Title: Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers Source: ResearchGate URL: [Link]

-

Title: Fully Substituted Thiophene Synthesis via (3 + 2) with Thiadiazoles Source: ACS Publications URL: [Link]

-

Title: Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics Source: ResearchGate URL: [Link]

-

Title: In Situ Conductivity of a Polythiophene from a Branched Alkoxy-Substituted Tetrathiophene. Enhancement of Conductivity by Conjugated Cross-Linking of Polymer Chains Source: ACS Publications URL: [Link]

-

Title: The Critical Role of Electron-Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers Source: eScholarship.org URL: [Link]

-

Title: A Comparative Study of Aromaticity in Substituted Tetracyclic and Hexacyclic Thiophenes Source: ACS Publications URL: [Link]

-

Title: Calculated HOMO-LUMO gaps E g (in eV) for substituted oligothiophenes compared to the unsubstituted ones. Source: ResearchGate URL: [Link]

-

Title: Polythiophene - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory Source: ResearchGate URL: [Link]

-

Title: Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications Source: MDPI URL: [Link]

-

Title: Highest occupied molecular orbital (HOMO), (a) thiophene, (b)... Source: ResearchGate URL: [Link]

-

Title: Thiophene synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems Source: RSC Publishing URL: [Link]

-

Title: Regio- and Chemoselective Synthesis of Fully Substituted Thiophenes Source: ACS Publications URL: [Link]

-

Title: Modifying the conductive properties of poly(3,4-ethylenedioxythiophene) thin films in green solvents Source: Frontiers URL: [Link]

-

Title: Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers Source: ACS Publications URL: [Link]

-

Title: Synthesis of poly-substituted thiophenes in the realm of sulfonylketenimines chemistry Source: Taylor & Francis Online URL: [Link]

-

Title: Thenoyl-functionalized polythiophenes with deep HOMO levels as polymer donors for organic solar cells Source: RSC Publishing URL: [Link]

-

Title: Monomers' HOMO level (relative to thiophene's), LUMO level (relative to... Source: ResearchGate URL: [Link]

-

Title: Diboraanthracene - Wikipedia Source: Wikipedia URL: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thenoyl-functionalized polythiophenes with deep HOMO levels as polymer donors for organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Researcher's Guide to Sourcing High-Purity 2,3,4,5-Tetramethylthiophene for Drug Discovery and Development

Executive Summary

2,3,4,5-Tetramethylthiophene is a sulfur-containing heterocyclic compound that, like many substituted thiophenes, represents a valuable scaffold in medicinal chemistry. Its unique electronic properties and potential for diverse functionalization make it a building block of interest for the synthesis of novel therapeutic agents. For researchers and drug development professionals, securing a reliable supply of high-purity 2,3,4,5-tetramethylthiophene is a critical first step in any research endeavor. The presence of impurities can lead to ambiguous biological data, side reactions, and ultimately, the failure of a research campaign. This in-depth technical guide provides a comprehensive overview of the commercial landscape for high-purity 2,3,4,5-tetramethylthiophene, outlines a robust supplier evaluation workflow, and details the key analytical techniques used to ascertain purity.

The Strategic Importance of 2,3,4,5-Tetramethylthiophene in Medicinal Chemistry

The thiophene ring is a well-established pharmacophore in medicinal chemistry, valued for its ability to act as a bioisosteric replacement for a phenyl group, which can modulate a compound's pharmacokinetic and pharmacodynamic properties.[1][2] Thiophene derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] The tetramethylated scaffold of 2,3,4,5-tetramethylthiophene offers a unique starting point for the development of novel drug candidates, with the methyl groups influencing the molecule's lipophilicity and metabolic stability.

The planarity and aromaticity of the thiophene ring can contribute to effective binding with biological targets, and the sulfur atom can participate in hydrogen bonding and other non-covalent interactions.[1] For these reasons, access to high-purity 2,3,4,5-tetramethylthiophene is not just a matter of convenience, but a prerequisite for generating reliable and reproducible data in drug discovery programs.

Defining "High-Purity" and Understanding the Analytical Landscape

In the context of pharmaceutical research, "high-purity" typically refers to a compound with a purity level of 98% or greater, with well-characterized and quantified impurities. The acceptable level of purity is ultimately dictated by the specific application, with early-stage discovery efforts sometimes tolerating lower purity than later-stage development.

Key Analytical Techniques for Purity Assessment

Several analytical techniques are employed to determine the purity of 2,3,4,5-tetramethylthiophene and to identify any potential impurities. A multi-technique approach is often necessary for a comprehensive assessment.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2,3,4,5-tetramethylthiophene. GC separates the components of a mixture based on their boiling points and interactions with the stationary phase, while MS provides mass information for each component, allowing for their identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can also be used for purity assessment. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities.

-

High-Performance Liquid Chromatography (HPLC): While GC-MS is often preferred for this compound, HPLC can be a valuable tool for detecting non-volatile impurities that may not be amenable to GC analysis.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule and can be used to confirm the identity of the compound and to detect certain types of impurities.

Deconstructing the Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document provided by the supplier that details the results of their quality control testing for a specific batch of a chemical. When evaluating a CoA for 2,3,4,5-tetramethylthiophene, researchers should look for the following:

-

Purity: The stated purity and the analytical method used to determine it (e.g., GC area %, quantitative NMR).

-

Identity Confirmation: Evidence of structural confirmation, typically through NMR and/or MS data.

-

Impurities: Identification and quantification of any significant impurities.

-

Residual Solvents: Information on the presence of any residual solvents from the synthesis and purification process.

-

Water Content: The water content, as it can be a critical parameter for certain reactions.

Commercial Suppliers of 2,3,4,5-Tetramethylthiophene

Identifying a reliable supplier for high-purity 2,3,4,5-tetramethylthiophene can be a challenging task, as it is a specialty chemical that may not be readily available from all major suppliers. The following table provides an overview of potential suppliers. It is important to note that for some of the larger catalog companies, this compound may be available through their custom synthesis services rather than as a stock item.

| Supplier | Noted Purity | Availability | Key Considerations |

| Georganics | High Purity (unspecified %) | Research to bulk quantities | Specializes in organosulfur compounds and offers a range of quantities. |

| Atomaxchem | 95% | Small quantities | Provides basic product information and indicates the availability of a CoA. |

| BOC Sciences | 95% | Research quantities | Also offers custom synthesis services for thiophene derivatives.[] |

| BLD Pharmatech | Unspecified | Research quantities | A supplier of a wide range of research chemicals and building blocks. |

| Manchester Organics | 97% | Small quantities | A UK-based supplier of fine organic chemicals. |

| Major Catalog Suppliers (e.g., Sigma-Aldrich, TCI, Alfa Aesar) | Typically ≥98% for similar compounds | Often via custom synthesis | These companies have extensive custom synthesis capabilities and are a good option if the compound is not in their catalog. |

A Step-by-Step Workflow for Supplier Evaluation and Qualification

Selecting the right supplier is a critical decision that can significantly impact a research project. The following workflow provides a structured approach to evaluating and qualifying a supplier for high-purity 2,3,4,5-tetramethylthiophene.

Caption: Potential impurities from the Paal-Knorr synthesis of 2,3,4,5-tetramethylthiophene.

Potential impurities to consider:

-

Unreacted Starting Material: Incomplete reaction can lead to the presence of 3,4-dimethyl-2,5-hexanedione in the final product.

-

Partially Reacted Intermediates: The cyclization process may not go to completion, resulting in various oxygen- and sulfur-containing intermediates.

-

Byproducts from the Sulfurizing Agent: Phosphorus-based byproducts can be present if not adequately removed during workup and purification.

-

Solvent Residues: The solvents used in the reaction and purification steps may be present in trace amounts.

Handling and Storage of High-Purity 2,3,4,5-Tetramethylthiophene

To maintain the high purity of 2,3,4,5-tetramethylthiophene, proper handling and storage are essential.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any vapors.

Conclusion

The procurement of high-purity 2,3,4,5-tetramethylthiophene is a critical enabling step for researchers in drug discovery and development. A thorough understanding of the supplier landscape, a diligent approach to supplier qualification, and a keen eye for interpreting analytical data are paramount. By following the guidelines outlined in this technical guide, scientists can confidently source high-quality starting materials, thereby increasing the likelihood of success in their research endeavors. For highly specialized or novel derivatives, engaging with a supplier's custom synthesis services is often the most effective path forward.

References

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

-

World Journal of Advanced Research and Reviews. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

-

Mal, D.R. (2013, July 8). Mod-31 Lec-35 Thiophene Synthesis. YouTube. Retrieved from [Link]

-

Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022, October 27). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

-

chemeurope.com. (n.d.). 8 Heterocycles Companies From around the world. Retrieved from [Link]

-

ResearchGate. (2017, March 9). Synthesis and antimicrobial evaluation of novel thiophene derivatives. Retrieved from [Link]

-

Academia.edu. (n.d.). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

PatSnap. (n.d.). Top 20 Heterocyclic compound companies. Retrieved from [Link]

-

ResearchGate. (2018, August 28). (PDF) Thiophene: the molecule of diverse medicinal importance. Retrieved from [Link]

-

PubMed. (2012, June 12). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,4,5-trisubstituted thiophene-3-carbonitrile derivatives.... Retrieved from [Link]

-

Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

-

Aure Chemical. (n.d.). Buy Nitrogen Heterocycles Online - Industrial & Laboratory Grades. Retrieved from [Link]

-

Scribd. (n.d.). Thiophene: Synthesis and Medicinal Uses | PDF | Heterocyclic Compound. Retrieved from [Link]

-

Coherent Market Insights. (n.d.). Heterocyclic And Fluoro Organic Compounds Market Share, 2032. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 2,3,4,5-Tetramethylthiophene for Advanced Functional Materials

Foreword: The Untapped Potential of a Fully Substituted Thiophene Core

In the vast landscape of organic electronics and functional materials, thiophene and its derivatives have established themselves as premier building blocks.[1][2] Their electron-rich nature, coupled with the ability to form extended π-conjugated systems, has led to their widespread use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[3][4] This guide focuses on a unique, yet underexplored, member of this family: 2,3,4,5-tetramethylthiophene. The complete methylation of the thiophene ring imparts distinct characteristics, including enhanced solubility and a higher highest occupied molecular orbital (HOMO) energy level, which can be strategically exploited in materials design.

This document serves as a comprehensive guide for researchers, materials scientists, and drug development professionals, providing not only detailed synthetic protocols but also the underlying scientific rationale for employing 2,3,4,5-tetramethylthiophene in the pursuit of next-generation functional materials. We will delve into its synthesis, polymerization, and potential applications, offering a roadmap for harnessing its unique electronic and physical properties.

Synthesis of the 2,3,4,5-Tetramethylthiophene Monomer

The synthesis of polysubstituted thiophenes can be achieved through various methods.[5][6] For a fully substituted thiophene like 2,3,4,5-tetramethylthiophene, a robust and efficient method is the Paal-Knorr thiophene synthesis. This approach involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.

Rationale for Synthetic Route

The Paal-Knorr synthesis is a classic and reliable method for constructing five-membered heterocycles. By starting with the appropriately substituted 1,4-dicarbonyl precursor, 3,4-dimethylhexane-2,5-dione, we can ensure the desired substitution pattern on the final thiophene ring. Lawesson's reagent is chosen as the sulfurizing agent due to its efficacy in converting carbonyls to thiocarbonyls under relatively mild conditions, which then cyclize to form the stable aromatic thiophene ring.

Experimental Protocol: Synthesis of 2,3,4,5-Tetramethylthiophene

Materials:

-

3,4-Dimethylhexane-2,5-dione

-

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)

-

Anhydrous Toluene

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-